molecular formula C9H10O4 B2686146 3,5-Bis(hydroxylmethyl)benzoic acid CAS No. 123065-60-1

3,5-Bis(hydroxylmethyl)benzoic acid

Cat. No.: B2686146
CAS No.: 123065-60-1
M. Wt: 182.175
InChI Key: DOHMTKLMXUAOPD-UHFFFAOYSA-N
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Description

3,5-Bis(hydroxylmethyl)benzoic acid, also referred to as trimethylol benzoic acid, is a chemical compound that has garnered significant interest in various scientific and industrial settings due to its unique chemical and physical properties. It contains a total of 23 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 3 hydroxyl groups, and 2 primary alcohols .


Synthesis Analysis

3-(hydroxymethyl)benzoic acid, an intermediate for the synthesis of pesticides and flavors, can be prepared by acetic acid, catalyst, and initiator stirred with xylene and hydrogen peroxide at 115℃ for 1-5h .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring and a carboxylic acid group. It also contains 3 hydroxyl groups and 2 primary alcohols .


Chemical Reactions Analysis

In a study, four new coordination polymers (CPs) with formula [Mn 2 (HL) (NMP) (H 2 O) 2] n (1), [Mn 2 (HL) (DMA) 2 (H 2 O)·2DMA] n (2), [Mn (H 3 L) (H 2 O) 2] n (3) and [Mn (H 3 L) (H 2 O) (4,4′-bipy)] n (4) (H 5 L = 3,5-bis (3,4-dicarboxyphenoxy) benzoic acid and NMP = N -methyl pyrrolidone) were synthesized under hydrothermal conditions and characterized .

Scientific Research Applications

Synthesis and Properties in Coordination Polymers

3,5-Bis(hydroxylmethyl)benzoic acid has been explored in the synthesis of lanthanide-based coordination polymers. These polymers exhibit photophysical properties useful in spectroscopic techniques. Lanthanide complexes formed from derivatives of this compound demonstrate efficient light harvesting and luminescence efficiencies, particularly in solid states, making them potentially valuable in optical applications (Sivakumar et al., 2011).

Application in Polymer Synthesis

Derivatives of this compound have been used to synthesize various aromatic polyimide films. These films showcase high transmissivity, excellent hydrophobic performances, and substantial tensile strength, suggesting potential applications in materials science (Xu Yong-fen, 2012).

In Molecular Structuring and Complex Formation

This compound plays a role in the formation of multilayered structures in liquid-crystalline complexes. Its derivatives aid in the stabilization of two-dimensional molecular arrays through hydrogen-bonding interactions, indicating potential use in nanomaterials and molecular engineering (Kishikawa et al., 2008).

Hyperbranched Polyesters Incorporation

This compound is instrumental in synthesizing hyperbranched polyesters. These polyesters possess varying molecular weights and degrees of branching, highlighting their significance in the development of advanced polymeric materials (Blencowe et al., 2003).

Role in Supramolecular Chemistry

The compound's derivatives have been observed forming complex structures with calcium, demonstrating its relevance in the study of supramolecular chemistry and coordination polymers (Przybył et al., 2013).

Metal Oxide Surface Applications

Its derivatives have shown efficacy as metal oxide surface bivalent anchors, indicating potential applications in surface chemistry and materials science (Nakhle et al., 1999).

Mechanism of Action

While the exact mechanism of action for 3,5-Bis(hydroxylmethyl)benzoic acid is not well-documented, it’s worth noting that benzoic acid, a related compound, is known to bind amino acids, leading to excretion of these amino acids and a decrease in ammonia levels .

Properties

IUPAC Name

3,5-bis(hydroxymethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,10-11H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHMTKLMXUAOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CO)C(=O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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